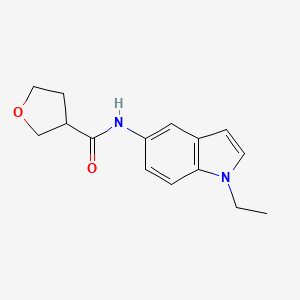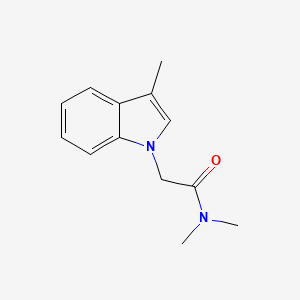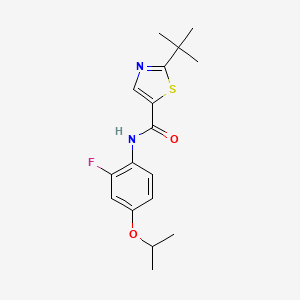
N-(1-ethylindol-5-yl)oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylindol-5-yl)oxolane-3-carboxamide, also known as EIOL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIOL is a member of the oxolane carboxamide family, which has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用机制
N-(1-ethylindol-5-yl)oxolane-3-carboxamide exerts its biological activity by binding to GPCRs, specifically the GPR55 receptor. GPR55 is a relatively new member of the GPCR family, and its exact function is still unclear. However, it has been found to be involved in various physiological processes, including pain sensation, inflammation, and cancer. N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been shown to activate GPR55, leading to the modulation of various downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to possess several biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. In vitro studies have shown that N-(1-ethylindol-5-yl)oxolane-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of NF-κB and MAPK signaling pathways. In vivo studies have shown that N-(1-ethylindol-5-yl)oxolane-3-carboxamide can inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-(1-ethylindol-5-yl)oxolane-3-carboxamide in lab experiments is its potent biological activity, which makes it a valuable tool for studying various physiological processes. In addition, N-(1-ethylindol-5-yl)oxolane-3-carboxamide is relatively stable and can be easily synthesized in the lab, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(1-ethylindol-5-yl)oxolane-3-carboxamide is its low solubility in water, which can make it challenging to administer in vivo. In addition, N-(1-ethylindol-5-yl)oxolane-3-carboxamide's mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on N-(1-ethylindol-5-yl)oxolane-3-carboxamide. One of the most promising directions is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity for specific GPCRs. In addition, the role of GPR55 in various physiological processes is still not fully understood, and further research is needed to elucidate its function. Finally, the potential applications of N-(1-ethylindol-5-yl)oxolane-3-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, warrant further investigation.
合成方法
The synthesis of N-(1-ethylindol-5-yl)oxolane-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 1-ethylindole with ethyl oxalyl chloride to form the intermediate compound, N-(1-ethylindol-5-yl)oxalyl chloride. The second step involves the reaction of the intermediate compound with ammonia to produce N-(1-ethylindol-5-yl)oxolane-3-carboxamide. The yield of N-(1-ethylindol-5-yl)oxolane-3-carboxamide in this process is around 50%, making it a challenging synthesis method.
科学研究应用
N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to possess potent anti-inflammatory and antitumor properties, making it a promising candidate for the development of new drugs. In drug discovery, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. In neuroscience, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
属性
IUPAC Name |
N-(1-ethylindol-5-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-7-5-11-9-13(3-4-14(11)17)16-15(18)12-6-8-19-10-12/h3-5,7,9,12H,2,6,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPZMLKYBMHLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylindol-5-yl)oxolane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)
